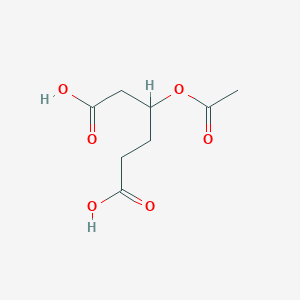![molecular formula C13H11N5OS B12218133 3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide CAS No. 883294-06-2](/img/structure/B12218133.png)
3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, a tetrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Thiophene: The tetrazole derivative is then coupled with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Pd/C and hydrogen gas in ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Thiophene oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its bioisosteric properties, which can mimic carboxylic acids.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The binding of the compound to its target can lead to the inhibition of specific biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide: Lacks the methyl group at the 3-position.
3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of both the thiophene and tetrazole rings, which confer distinct electronic properties and biological activities compared to similar compounds .
Properties
CAS No. |
883294-06-2 |
|---|---|
Molecular Formula |
C13H11N5OS |
Molecular Weight |
285.33 g/mol |
IUPAC Name |
3-methyl-N-[3-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11N5OS/c1-9-5-6-20-12(9)13(19)15-10-3-2-4-11(7-10)18-8-14-16-17-18/h2-8H,1H3,(H,15,19) |
InChI Key |
HOBASYKQKQSAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12218060.png)
![1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218062.png)
![1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine](/img/structure/B12218067.png)
![3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine](/img/structure/B12218071.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12218079.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B12218091.png)
![1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12218094.png)
![(2E)-3-(2-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12218098.png)
![3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12218099.png)

![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl-](/img/structure/B12218112.png)
![1-(3-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12218118.png)
